1-Benzyl-1H-indole-6-carbonitrile

Overview

Description

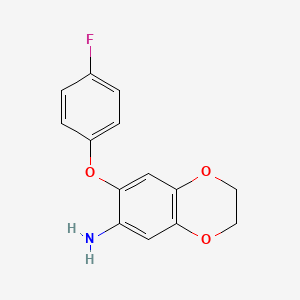

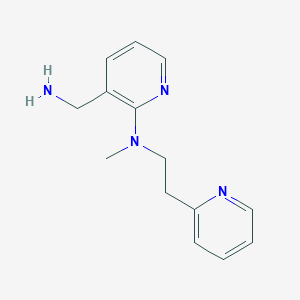

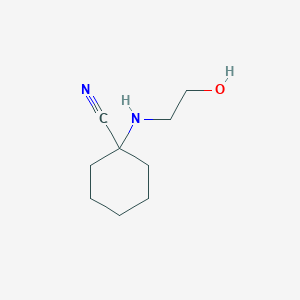

1-Benzyl-1H-indole-6-carbonitrile is a chemical compound with the empirical formula C16H12N2 . It has a molecular weight of 232.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringN#CC1=CC=C2C(N(CC3=CC=CC=C3)C=C2)=C1 . The InChI key for this compound is UYUKKLGDRIKDEO-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid . Its empirical formula is C16H12N2 and it has a molecular weight of 232.28 .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Indole Synthesis : A foundational aspect of research on compounds like 1-Benzyl-1H-indole-6-carbonitrile is the development of novel methods for indole synthesis. The review by Taber and Tirunahari outlines a comprehensive classification of all indole syntheses, highlighting the importance of indole and its derivatives in organic chemistry due to their presence in a wide range of biologically active molecules (Taber & Tirunahari, 2011).

Supramolecular Chemistry and Material Science

Supramolecular Building Blocks : Benzene-1,3,5-tricarboxamide derivatives, including indole-based structures, have shown significant potential in nanotechnology and biomedical applications due to their self-assembly into nanometer-sized rod-like structures. These structures are stabilized by H-bonding, demonstrating the versatility of indole derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Environmental Chemistry and Adsorption Mechanisms

Carbon Nanotubes (CNTs) : The study of organic chemical adsorption on carbon nanotubes (CNTs) is crucial for understanding their potential environmental impact and applications in water treatment. This includes the interaction with complex organic molecules, potentially including derivatives of this compound. The review by Pan and Xing provides a comprehensive overview of organic chemical-CNT interactions, highlighting the complexity of adsorption mechanisms and the need for further research in this area (Pan & Xing, 2008).

Epigenetics and Environmental Chemicals

Epigenetic Alterations : Research on epigenetic mechanisms has shown that environmental chemicals, including potentially hazardous compounds, can alter gene expression without changing the DNA sequence. This area of study may encompass compounds related to this compound, considering their widespread use and potential environmental presence. Baccarelli and Bollati's review discusses how various classes of environmental chemicals, including metals and endocrine-disrupting chemicals, modify epigenetic marks, underscoring the significance of understanding these interactions for public health (Baccarelli & Bollati, 2009).

Safety and Hazards

Future Directions

While specific future directions for 1-Benzyl-1H-indole-6-carbonitrile are not available, indole derivatives have seen considerable activity towards the synthesis of new derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there may be future research opportunities in this area.

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to certain receptors, modulating their signaling pathways. This compound can inhibit or activate enzymes, thereby affecting metabolic processes and cellular functions . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the binding of this compound to its target molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation. The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound may inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation and survival. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also have biological effects, which need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the activity of key metabolic enzymes, influencing the overall metabolic state of the cell. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be actively transported into cells by membrane transporters, facilitating its intracellular accumulation. Additionally, binding proteins can sequester the compound in specific tissues, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound may be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name |

1-benzylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUKKLGDRIKDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651891 | |

| Record name | 1-Benzyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030423-43-8 | |

| Record name | 1-Benzyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

amine](/img/structure/B1517557.png)

![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)

![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)